Cas no 7328-17-8 (2-(2-Ethoxyethoxy)ethyl Acrylate)

2-(2-Ethoxyethoxy)ethyl Acrylate 化学的及び物理的性質
名前と識別子
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- Ethoxyethoxyethyl acrylate
- Carbitol acrylate
- 2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ)
- 2-(2-ethoxyethoxy)ethyl prop-2-enoate
- Di(ethylene glycol) ethyl ether acrylate
- 2-(2-Ethoxyethoxy)ethyl acrylate
- Acrylic Acid 2-(2-Ethoxyethoxy)ethyl Ester (stabilized with MEHQ)
- Diethylene Glycol Monoethyl Ether Acrylate (stabilized with MEHQ)
- 2-(2-Ethoxyethoxy)ethyl Acrylate
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- MDL: MFCD00015655
- インチ: 1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3
- InChIKey: FTALTLPZDVFJSS-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)OCCOCCOCC
計算された属性
- せいみつぶんしりょう: 188.10500
- どういたいしつりょう: 188.105
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 9
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 44.8A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.016
- ふってん: 95 ºC (5 mmHg)
- フラッシュポイント: >110 ºC
- 屈折率: 1.439
- PSA: 44.76000
- LogP: 0.76870
- ようかいせい: 使用できません
2-(2-Ethoxyethoxy)ethyl Acrylate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H317,H319,H335
- 警告文: P261,P280,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36-S36/37
- RTECS番号:UD3343500
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危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
2-(2-Ethoxyethoxy)ethyl Acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041029-500g |
2-(2-Ethoxyethoxy)ethyl acrylate |
7328-17-8 | 97%,stabilized with MEHQ | 500g |
¥250.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041029-1kg |
2-(2-Ethoxyethoxy)ethyl acrylate |
7328-17-8 | 97%,stabilized with MEHQ | 1kg |
¥400.00 | 2024-07-28 | |
TRC | E937648-500mg |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 500mg |
$64.00 | 2023-05-18 | ||
Apollo Scientific | OR322062-25g |
2-(2-Ethoxyethoxy)ethyl acrylate |
7328-17-8 | 98% | 25g |
£15.00 | 2025-03-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R162053-25g |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 98% (stabilized with MEHQ) | 25g |
¥34 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806565-100ml |
Di(ethylene glycol) ethyl ether acrylate |
7328-17-8 | >90%(GC),1000ppmMEHQ | 100ml |
¥165.00 | 2022-01-12 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0652-25G |
2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ) |
7328-17-8 | >98.0%(GC) | 25g |
¥210.00 | 2024-04-16 | |
TRC | E937648-250mg |
2-(2-Ethoxyethoxy)ethyl Acrylate |
7328-17-8 | 250mg |
45.00 | 2021-08-13 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0652-500G |
2-(2-Ethoxyethoxy)ethyl Acrylate (stabilized with MEHQ) |
7328-17-8 | >98.0%(GC) | 500g |
¥460.00 | 2024-04-16 | |
abcr | AB122994-25 g |
Ethoxyethoxyethyl acrylate, 98%; . |
7328-17-8 | 98% | 25g |
€43.60 | 2023-06-24 |
2-(2-Ethoxyethoxy)ethyl Acrylate サプライヤー
2-(2-Ethoxyethoxy)ethyl Acrylate 関連文献
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Tobias Kuhnt,Ramiro Marroquín García,Sandra Camarero-Espinosa,Aylvin Dias,A. Tessa ten Cate,Clemens A. van Blitterswijk,Lorenzo Moroni,Matthew B. Baker Biomater. Sci. 2019 7 4984
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Hui Sun,Lang Fan,Kaidian Zou,Hongshi Zhu,Jianzhong Du RSC Adv. 2014 4 41331
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Guangyao Liu,Qian Qiu,Zesheng An Polym. Chem. 2012 3 504
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Manjit Singh Grewal,Hiroshi Yabu RSC Adv. 2020 10 4058
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Hui Sun,Jianzhong Du Nanoscale 2018 10 17354
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Jie Zheng,Atsushi Goto Polym. Chem. 2020 11 3987
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Liuying Sun,Fei Gao,Dingfeng Shen,Zhenghui Liu,Yuan Yao,Shaoliang Lin Polym. Chem. 2018 9 2977
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Evelien Baeten,Joris J. Haven,Tanja Junkers Polym. Chem. 2017 8 3815
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Yueze Hong,Haoyu Zou,Yulin Hu,Fan Fei,Lin Liang,Dong Liu,Yuemei Han,Quankui Lin J. Mater. Chem. B 2022 10 8398
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Takashi Hoshiba,Toshihiko Orui,Chiho Endo,Kazuhiro Sato,Ayano Yoshihiro,Yasuhisa Minagawa,Masaru Tanaka RSC Adv. 2016 6 89103
2-(2-Ethoxyethoxy)ethyl Acrylateに関する追加情報
Introduction to 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS No. 7328-17-8)
2-(2-Ethoxyethoxy)ethyl Acrylate, identified by its Chemical Abstracts Service (CAS) number 7328-17-8, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester, characterized by its ethoxyethoxy side chain, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various specialty chemicals, polymers, and pharmaceutical agents. The compound's molecular structure, featuring an acrylate functional group and a flexible ethoxyethoxy backbone, contributes to its reactivity and adaptability in multiple applications.
The acrylate group in 2-(2-Ethoxyethoxy)ethyl Acrylate is particularly noteworthy due to its ability to undergo polymerization reactions, forming polymers with desirable mechanical and thermal properties. This feature has positioned the compound as a key building block in the production of coatings, adhesives, and elastomers. Additionally, the presence of the ethoxyethoxy side chain enhances solubility in various solvents, making it an attractive candidate for industrial applications where solvent compatibility is critical.
In recent years, advancements in synthetic chemistry have led to novel methodologies for incorporating 2-(2-Ethoxyethoxy)ethyl Acrylate into complex molecular architectures. Researchers have explored its utility in the development of functionalized polymers that exhibit enhanced biodegradability and biocompatibility. These properties are particularly relevant in the medical device industry, where materials must meet stringent safety and performance standards. The compound's ability to form stable copolymers with other monomers has opened up new avenues for creating materials with tailored properties for medical implants and drug delivery systems.
Moreover, the pharmaceutical sector has shown interest in 2-(2-Ethoxyethoxy)ethyl Acrylate as a precursor for active pharmaceutical ingredients (APIs). Its structural features allow for modifications that can influence drug solubility, bioavailability, and metabolic stability. Recent studies have demonstrated its role in synthesizing prodrugs designed to improve therapeutic efficacy while minimizing side effects. The compound's compatibility with various reaction conditions makes it a preferred choice for medicinal chemists seeking efficient synthetic routes.
The agrochemical industry has also harnessed the potential of 2-(2-Ethoxyethoxy)ethyl Acrylate in developing advanced formulations for pesticides and herbicides. Its chemical stability under environmental conditions ensures prolonged activity, while its formulation flexibility allows for the creation of environmentally friendly products. Innovations in green chemistry have prompted researchers to investigate eco-friendly synthetic pathways for producing this compound, reducing reliance on traditional petrochemical feedstocks.
From an industrial perspective, 2-(2-Ethoxyethoxy)ethyl Acrylate plays a pivotal role in the production of high-performance resins used in automotive and aerospace applications. These resins must withstand extreme temperatures and mechanical stresses, making them essential for lightweight yet durable components. The compound's incorporation into these resins enhances their thermal stability and mechanical strength, contributing to improved fuel efficiency and safety standards in transportation.
The growing demand for sustainable materials has driven research into biobased alternatives for 2-(2-Ethoxyethoxy)ethyl Acrylate. Scientists are exploring bio-derived feedstocks to produce esters with similar functionalities while reducing environmental impact. Such efforts align with global initiatives to promote circular economy principles and minimize carbon footprints across industries. The development of enzymatic pathways for synthesizing this compound represents a significant breakthrough, offering a greener alternative to traditional chemical synthesis.
In conclusion, 2-(2-Ethoxyethoxy)ethyl Acrylate (CAS No. 7328-17-8) is a multifaceted compound with broad applications across multiple industries. Its unique structural features enable its use as a versatile intermediate in polymerization reactions, pharmaceutical synthesis, agrochemical formulations, and high-performance resin production. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to remain at the forefront of chemical innovation.

